molecular formula C22H14O6 B14374842 1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone CAS No. 89475-31-0

1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone

Cat. No.: B14374842
CAS No.: 89475-31-0
M. Wt: 374.3 g/mol
InChI Key: QDVJRNZWUXGTFV-UHFFFAOYSA-N
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Description

1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of two naphthalene units connected at the 2,2’ positions, with hydroxyl and methyl groups at specific positions, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be achieved through several synthetic routes. One common method involves the oxidative coupling of 3,3’-dimethyl-2,2’-binaphthol using oxidizing agents such as copper(II) chloride or palladium catalysts . The reaction conditions typically include an inert atmosphere, elevated temperatures, and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original hydroxy compound.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene rings, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in catalytic applications, the compound’s structure allows it to form stable complexes with metal ions, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular components, leading to specific biochemical effects.

Comparison with Similar Compounds

1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be compared with other binaphthalene derivatives, such as:

Properties

CAS No.

89475-31-0

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-6-(1-hydroxy-3-methyl-5,8-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-9-7-11-13(23)3-5-15(25)19(11)21(27)17(9)18-10(2)8-12-14(24)4-6-16(26)20(12)22(18)28/h3-8,27-28H,1-2H3

InChI Key

QDVJRNZWUXGTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C(C4=C(C=C3C)C(=O)C=CC4=O)O)O

Origin of Product

United States

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